molecular formula C15H19N3O2 B7687641 N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]pentanamide

N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]pentanamide

Cat. No.: B7687641
M. Wt: 273.33 g/mol
InChI Key: MFEHCVOTKZTSSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]pentanamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]pentanamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of anhydrous solvents and specific catalysts to achieve high yields. For example, the use of potassium carbonate in dry acetone under reflux conditions for 8-10 hours is a common method .

Industrial Production Methods

Industrial production methods for oxadiazoles, including this compound, often involve large-scale synthesis using continuous flow reactors. These methods ensure consistent product quality and high throughput. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]pentanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit tyrosine kinases or other signaling molecules, leading to the suppression of cancer cell growth . The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-3-4-10-13(19)16-11(2)15-17-14(18-20-15)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEHCVOTKZTSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(C)C1=NC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.